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Compound of Interest

Compound Name:
1,3-Bis(4-

aminophenyl)adamantane

Cat. No.: B1268266 Get Quote

Spectroscopic Analysis of 1,3-Bis(4-
aminophenyl)adamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-
Bis(4-aminophenyl)adamantane, a rigid, diamine-functionalized adamantane derivative with

potential applications in polymer chemistry and drug development. The document details

predicted and reported data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-

Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with detailed

experimental protocols.

Chemical Structure and Properties
1,3-Bis(4-aminophenyl)adamantane is a solid, colorless crystalline compound with the

chemical formula C₂₂H₂₆N₂ and a molecular weight of 318.46 g/mol .[1][2] It is characterized by

a rigid adamantane core with two aminophenyl substituents at the bridgehead positions. The

compound exhibits a high melting point and is insoluble in water but soluble in certain organic

solvents like methylene chloride and benzene.[2]

Caption: Structure of 1,3-Bis(4-aminophenyl)adamantane.
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Spectroscopic Data
While a complete, unified dataset for 1,3-Bis(4-aminophenyl)adamantane is not readily

available in a single public source, the following tables summarize the expected and reported

spectroscopic data based on the analysis of analogous compounds and literature mentions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.0 d 4H

Aromatic protons

ortho to the adamantyl

group

~ 6.7 - 6.5 d 4H

Aromatic protons

meta to the adamantyl

group

~ 3.6 br s 4H Amine (-NH₂) protons

~ 2.2 - 1.7 m 14H Adamantane protons

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) (ppm) Assignment

~ 145 Aromatic C-NH₂

~ 128 Aromatic CH

~ 115 Aromatic CH

~ 48 Adamantane quaternary C

~ 40 Adamantane CH

~ 35 Adamantane CH₂

~ 30 Adamantane CH₂
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Note: Predicted chemical shifts are based on data from adamantane, aniline, and their

derivatives. Actual values may vary depending on the solvent and experimental conditions.[3]

[4][5][6][7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy
Expected FTIR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretching (asymmetric

and symmetric)

3100 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Strong Adamantane C-H stretching

1620 - 1600 Strong N-H bending (scissoring)

1520 - 1480 Strong Aromatic C=C stretching

1300 - 1250 Medium Aromatic C-N stretching

~ 820 Strong
para-disubstituted benzene C-

H out-of-plane bending

Note: The presence of a doublet in the N-H stretching region is characteristic of a primary

amine.[6][10][11]

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity Assignment

318 High [M]⁺ (Molecular Ion)

303 Medium [M - NH]⁺

226 Medium [M - C₆H₄NH₂]⁺

135 High [C₁₀H₁₅]⁺ (Adamantyl cation)

93 High [C₆H₅NH₂]⁺ (Aniline)

Note: The molecular ion peak is expected to be prominent due to the stability of the

adamantane cage. Fragmentation is likely to involve cleavage of the C-N bond and

fragmentation of the aromatic rings.[12][13]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1,3-Bis(4-
aminophenyl)adamantane.

NMR Spectroscopy
¹H and ¹³C NMR Analysis

Sample Preparation:

Weigh approximately 5-10 mg of 1,3-Bis(4-aminophenyl)adamantane.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: ~16 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 (or as needed for good signal-to-noise).

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: ~250 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

FID.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).[14]

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

FTIR Spectroscopy
KBr Pellet Method

Sample Preparation:

Place a small amount (~1-2 mg) of 1,3-Bis(4-aminophenyl)adamantane in a clean agate

mortar.
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Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.[15][16]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a

suitable volatile solvent (e.g., methanol, dichloromethane) for injection if using a GC-MS

system.

Instrument Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50-500.

Ion Source Temperature: 200-250 °C.

Scan Rate: 1-2 scans/second.
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Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the observed spectrum with predicted fragmentation patterns and library spectra

if available.

Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the spectroscopic analysis and the

logical relationship between the compound's structure and its expected NMR signals.
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Caption: Spectroscopic analysis workflow.
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Caption: Structure to ¹H NMR signal correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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